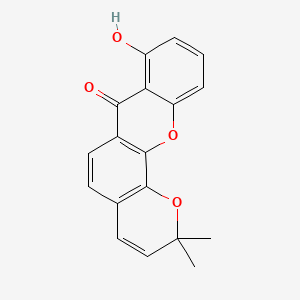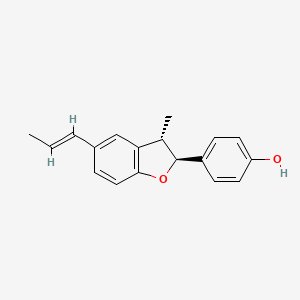
(+)-Conocarpan
概要
説明
(+)-conocarpan is a member of the class of benzofurans that is 2,3-dihydro-1-benzofuran substituted by a methyl group at position 3, a prop-1-en-1-yl group at position 5 and a 4-hydroxyphenyl group at position 2. It is a lignan derivative isolated from the roots of Krameria lappacea. It has a role as an anti-inflammatory agent, a cyclooxygenase 1 inhibitor, a cyclooxygenase 2 inhibitor, a NF-kappaB inhibitor and a plant metabolite. It is a member of benzofurans and a member of phenols.
科学的研究の応用
Synthesis and Configuration
- Synthesis Techniques : The synthesis of (-)-Conocarpan, closely related to (+)-Conocarpan, has been achieved through methods involving radical cyclization. The absolute configuration of these compounds was established using chemical degradation, highlighting a need to revise the original configuration assignment of this compound (Clive & Stoffman, 2007).
- Asymmetric Synthesis : The asymmetric synthesis of this compound has been reported, involving enantioselective hydrogenation and intramolecular ring closure methods. This synthesis is significant for the production of chiral alcohols and the construction of the trans-dihydrobenzofuran core (Chen & Weisel, 2012).
Biological Applications
- Antifungal Activity : this compound has demonstrated antifungal properties, particularly against certain fungi strains. Its effectiveness in inhibiting fungal growth positions it as a potential compound for antifungal treatments (Freixa et al., 2001).
- Biosynthetic Pathway Studies : Research into the biosynthetic pathways leading to this compound in plants like Piper regnellii has been conducted. This research provides insights into the natural synthesis of such compounds and their role in plant biochemistry (Sartorelli et al., 2001).
Medical and Health Research
- Antinociceptive Properties : Studies have shown that this compound possesses antinociceptive properties, suggesting its potential in pain management. Its efficacy in various models of pain in mice positions it as a promising compound for further research in pain relief (Silva et al., 2010).
Environmental and Agricultural Applications
- Soil Amendment Studies : The use of Conocarpus biochar, which may contain this compound, has been explored as a soil amendment for reducing heavy metal availability and uptake by plants. This research has implications for environmental remediation and sustainable agriculture (Al-Wabel et al., 2014).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-[(2S,3S)-3-methyl-5-[(E)-prop-1-enyl]-2,3-dihydro-1-benzofuran-2-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O2/c1-3-4-13-5-10-17-16(11-13)12(2)18(20-17)14-6-8-15(19)9-7-14/h3-12,18-19H,1-2H3/b4-3+/t12-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJSAHXNLJFDPO-OFXNJDNMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC2=C(C=C1)OC(C2C)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC2=C(C=C1)O[C@@H]([C@H]2C)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Conocarpan is a bioactive neolignan found in various plant species, particularly those belonging to the Piper genus, such as Piper rivinoides, Piper regnellii, and Piper solmsianum [, , , ].
A: Conocarpan has the molecular formula C19H20O3 and a molecular weight of 296.36 g/mol [].
A: Conocarpan's structure has been elucidated through various spectroscopic techniques, including 1H and 13C NMR, HSQC, HMBC, gNOE, IR, and MS []. Its characteristic NMR signals include a doublet at δH 6.76 (J = 8.10 Hz) attributed to H-3 and can be used for quantitative analysis [].
ANone: Conocarpan exhibits a wide range of biological activities, including:
- Antifungal activity: It shows potent activity against various Candida species, including Candida albicans, C. glabrata, C. krusei, C. parapsilosis, and C. tropicalis [, , , ]. It also demonstrates activity against dermatophytes such as Trichophyton mentagrophytes [, ].
- Antibacterial activity: Conocarpan demonstrates activity against Gram-positive bacteria, including Staphylococcus aureus, Bacillus subtilis, Bacillus cereus, Staphylococcus saprophyticus, and Streptococcus agalactiae [, ].
- Anti-inflammatory activity: It displays potent topical anti-inflammatory activity in a mouse ear edema model, comparable to indomethacin. Conocarpan, along with another compound (2-(2-hydroxy-4-methoxyphenyl)-5-(3-hydroxypropyl)benzofuran), demonstrated significant inhibition of edema development and leukocyte infiltration in a croton oil-induced dermatitis model, comparable to hydrocortisone [].
- Insecticidal activity: It exhibits insecticidal activity against Bemisia tabaci (sweetpotato whitefly) [, ].
- Anti-Trypanosoma activity: It shows activity against Trypanosoma cruzi, the parasite responsible for Chagas disease [].
A: While Conocarpan shows potent antifungal effects, the precise mechanism of action is not fully understood and requires further investigation. One study suggests that Conocarpan may increase the susceptibility of Candida albicans to phagocytosis and digestion by macrophages, potentially contributing to its antifungal effects [].
A: Structure-activity relationship (SAR) studies indicate that the hydroxyl group in the Conocarpan molecule plays a crucial role in its antifungal activity. Methylation of this group leads to a reduction in activity against Trypanosoma cruzi, suggesting the importance of the hydroxyl group for its interaction with biological targets [].
A: Yes, in vivo studies have demonstrated the potent topical anti-inflammatory activity of Conocarpan in a mouse ear edema model, with efficacy comparable to indomethacin []. Further in vivo studies are needed to evaluate its efficacy against other conditions.
ANone: Currently, there is limited information available regarding resistance mechanisms to Conocarpan.
A: Conocarpan can be quantified using High-Performance Liquid Chromatography coupled with Diode-Array Detector (HPLC-DAD). This method allows for the simultaneous determination and quantification of Conocarpan alongside other neolignans like Eupomatenoid-5 and Eupomatenoid-6 []. Additionally, quantitative NMR (qNMR) can be employed to determine the concentration of Conocarpan in plant extracts, using specific, isolated proton resonances as markers [].
ANone: Yes, Conocarpan has been successfully synthesized via several routes. Some key synthetic approaches include:
- Radical Cyclization: This method, often involving 5-exo-trigonal cyclization of an aryl radical onto a pendant terminal double bond, allows for the construction of the dihydrobenzofuran core of Conocarpan with varying degrees of stereoselectivity [, ].
- Asymmetric Synthesis: Employing a dirhodium(II) carboxylate complex catalyst, this approach utilizes an enantio- and diastereoselective intramolecular C-H insertion reaction to build the cis-2-aryl-2,3-dihydrobenzofuran ring system, leading to the synthesis of both (+)-conocarpan and its enantiomer (-)-epi-conocarpan [].
- Oxidative Cycloaddition: Utilizing Mn(OAc)3 as a reagent, this method involves the oxidative cycloaddition of a 2-cyclohexenone with an appropriate alkene, providing a straightforward route to Conocarpan and related dihydrobenzofurans [, ].
- Enantioselective Oxy-Heck-Matsuda Arylation: This approach utilizes a palladium catalyst and a chiral PyriBox ligand to achieve high trans diastereoselectivity and enantioselectivity in the formation of the dihydrobenzofuran structure, allowing for the efficient synthesis of (-)-conocarpan [].
- Enantioselective Hydrogenation and Cyclization: This strategy involves the enantioselective hydrogenation of prochiral ketones through dynamic kinetic resolution to obtain chiral alcohols. Subsequent intramolecular ring closure, either via an SNAr reaction or metal-catalyzed C–O bond formation, constructs the trans-dihydrobenzofuran core of Conocarpan [].
- Visible-Light Photocatalysis: Utilizing a tailored covalent organic framework (Hex-Aza-COF-3) as a heterogeneous photocatalyst, this approach enables the selective oxidative [3+2] cycloaddition of phenols with olefins under visible light, providing an efficient and sustainable route to Conocarpan [].
A: While specific QSAR models for Conocarpan are not extensively discussed in the provided literature, one study employed molecular docking and molecular dynamics simulations to investigate Conocarpan's potential as an ATM kinase inhibitor. The results suggest that Conocarpan exhibits favorable binding interactions with ATM kinase, indicating its potential as a lead compound for further development [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 11-acetyloxy-12-ethyl-4-[(Z)-1-(16-ethyl-16-hydroxy-3,13-diazatetracyclo[11.2.2.02,10.04,9]heptadeca-2(10),4,6,8-tetraen-15-yl)-3-methoxy-3-oxoprop-1-en-2-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate](/img/structure/B1235819.png)
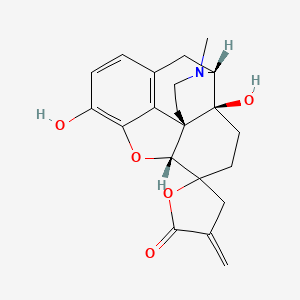
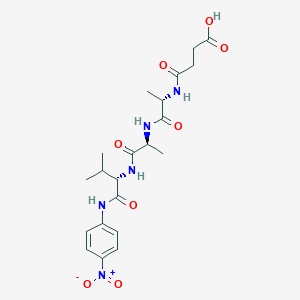


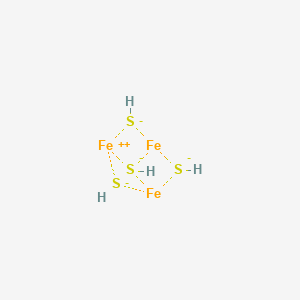

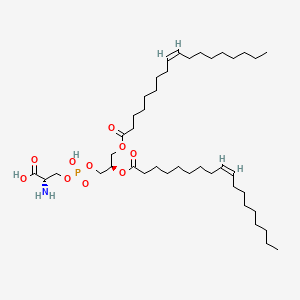
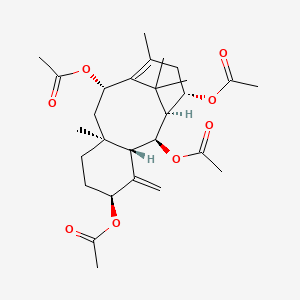

![(2Z)-7-amino-2-[(4-hydroxy-3,5-dimethylphenyl)methylidene]-5,6-dimethoxy-3H-inden-1-one](/img/structure/B1235839.png)
![(E)-7-[3-[[2-(phenylcarbamoyl)hydrazinyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B1235840.png)
![N-[(Z)-[phenyl(pyridin-2-yl)methylidene]amino]-1,3-benzothiazol-2-amine](/img/structure/B1235841.png)
